

Comparing the anticancer efficacy of Demethylwedelolactone Sulfate and Wedelolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Demethylwedelolactone Sulfate*

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A Comparative Analysis of the Anticancer Efficacy of Wedelolactone and Its Analogs

An objective review of the available scientific evidence on the anticancer properties of Wedelolactone and Demethylwedelolactone, highlighting the current data gap for **Demethylwedelolactone Sulfate**.

This guide provides a comprehensive comparison of the anticancer efficacy of Wedelolactone and its related compound, Demethylwedelolactone, for an audience of researchers, scientists, and drug development professionals. While the primary focus of this analysis is on Wedelolactone due to the extensive body of available research, we will also present the limited existing data for Demethylwedelolactone. It is crucial to note at the outset that a direct comparison with **Demethylwedelolactone Sulfate** is not possible at this time due to a lack of published scientific studies on its anticancer activity.

Executive Summary

Wedelolactone, a naturally occurring coumestan found in plants such as *Eclipta prostrata* and *Wedelia calendulacea*, has demonstrated significant anticancer properties across a wide range of cancer types in both *in vitro* and *in vivo* studies. Its mechanisms of action are multifaceted, targeting key signaling pathways involved in cell proliferation, apoptosis, and metastasis. In

contrast, research on Demethylwedelolactone is less extensive, with current studies primarily indicating its potential in inhibiting cancer cell invasion. For **Demethylwedelolactone Sulfate**, a sulfated derivative of Demethylwedelolactone, there is a notable absence of scientific literature detailing its anticancer efficacy.

Wedelolactone: A Multi-Targeted Anticancer Agent

Wedelolactone has been extensively investigated for its potent anticancer effects. It has been shown to induce apoptosis, inhibit cell cycle progression, and suppress tumor growth in various cancer cell lines.

Quantitative Assessment of Anticancer Activity

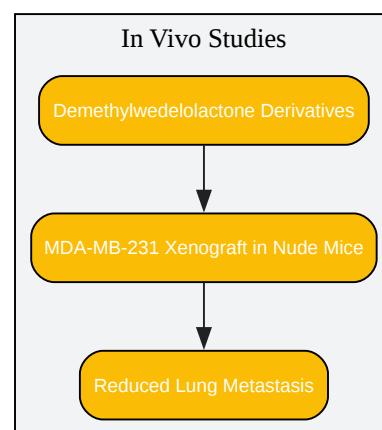
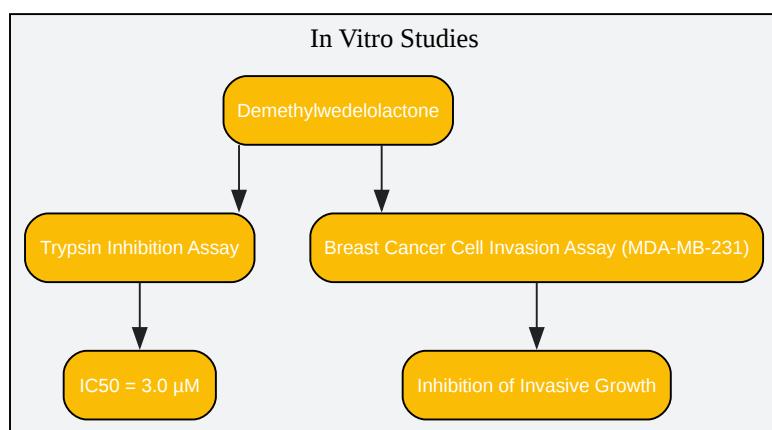
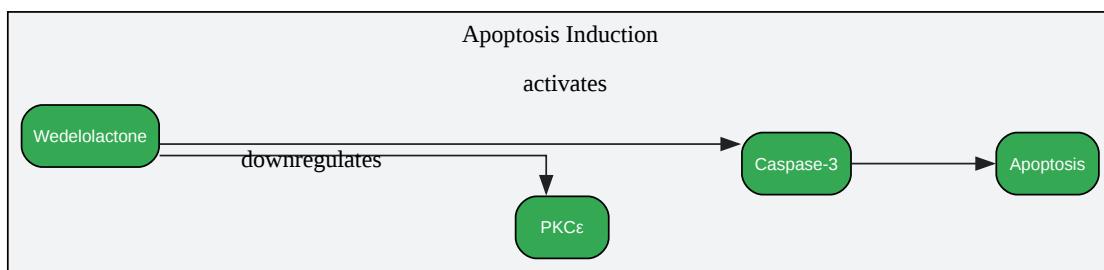
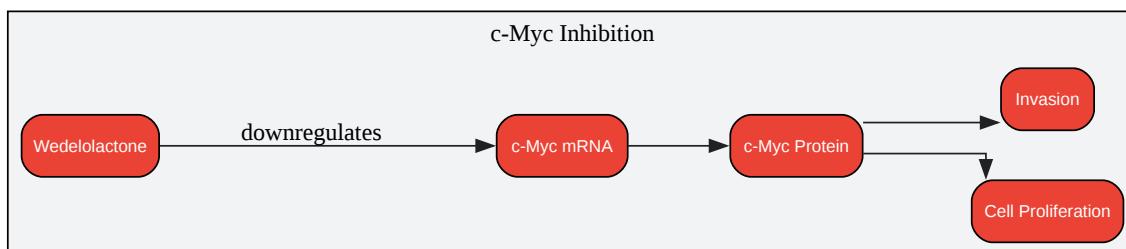
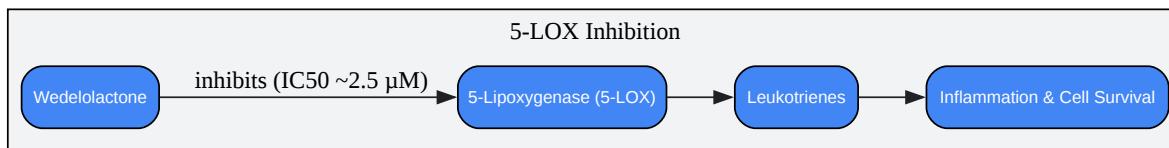
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Wedelolactone in various cancer cell lines as reported in the scientific literature.

Cancer Type	Cell Line	IC50 (μM)	Reference
Prostate Cancer	LNCaP	8 - 12	[1]
Prostate Cancer	PC3	8 - 12	[1]
Prostate Cancer	DU145	8 - 12	[1]
Breast Cancer	MCF-7	25.77 ± 4.82	[2]
Ovarian Cancer	SKOV-3	33.64 ± 1.45	[2]
Ovarian Cancer	PA-1	10	[3]
Ovarian Cancer	A2780	See reference	[4]
Ovarian Cancer	A2780cisR	See reference	[4]

Note: The effectiveness of Wedelolactone can vary significantly depending on the cancer cell type and the specific experimental conditions. For cisplatin-resistant ovarian cancer cell lines (A2780cisR), Wedelolactone showed a greater relative ability to induce cell death compared to cisplatin^[4].

Key Signaling Pathways Targeted by Wedelolactone

Wedelolactone exerts its anticancer effects by modulating several critical signaling pathways. These include the induction of apoptosis through caspase activation, downregulation of pro-survival proteins, and inhibition of pathways that promote cancer cell growth and metastasis.



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- To cite this document: BenchChem. [Comparing the anticancer efficacy of Demethylwedelolactone Sulfate and Wedelolactone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3027529#comparing-the-anticancer-efficacy-of-demethylwedelolactone-sulfate-and-wedelolactone>]

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